molecular formula C23H30Cl2N6O B2811098 N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179411-52-9

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2811098
CAS No.: 1179411-52-9
M. Wt: 477.43
InChI Key: GEZRETAAOYQSAB-UHFFFAOYSA-N
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Description

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of two 3,4-dimethylphenyl groups, a morpholino group, and a triazine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The 3,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the dimethylphenyl groups.

    Morpholino Group Addition: The morpholino group is added through a similar substitution reaction, replacing one of the remaining chlorine atoms on the triazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizing continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the substituent groups.

    Substitution: The compound can undergo further substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine amines.

Scientific Research Applications

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-bis(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from other triazine derivatives and makes it valuable for specific research applications.

Properties

IUPAC Name

2-N,4-N-bis(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-19(13-17(15)3)24-21-26-22(25-20-8-6-16(2)18(4)14-20)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZRETAAOYQSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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